N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide

Lipophilicity Drug-likeness Permeability

N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide (CAS 2309780-10-5; synonym: N-(2,2-di(furan-2-yl)ethyl)pivalamide) is a synthetic small-molecule amide derivative (C₁₅H₁₉NO₃; MW 261.32 g/mol) that incorporates a sterically hindered pivaloyl (2,2-dimethylpropanoyl) group linked via an ethylenediamine-like bridge to a geminal bis(furan-2-yl) motif. Its structural architecture—specifically the dual furan heterocycle arrangement combined with the bulky tert-butyl amide terminus—places it within a distinct subclass of furan-containing pivalamides that has been associated with the modulation of undifferentiated cell proliferation and monocytic differentiation pathways.

Molecular Formula C15H19NO3
Molecular Weight 261.321
CAS No. 2309780-10-5
Cat. No. B2726888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide
CAS2309780-10-5
Molecular FormulaC15H19NO3
Molecular Weight261.321
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC(C1=CC=CO1)C2=CC=CO2
InChIInChI=1S/C15H19NO3/c1-15(2,3)14(17)16-10-11(12-6-4-8-18-12)13-7-5-9-19-13/h4-9,11H,10H2,1-3H3,(H,16,17)
InChIKeySLUUTACRHXELAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide (CAS 2309780-10-5): A Bis-Furan Pivalamide Scaffold for Differentiation-Focused Research Procurement


N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide (CAS 2309780-10-5; synonym: N-(2,2-di(furan-2-yl)ethyl)pivalamide) is a synthetic small-molecule amide derivative (C₁₅H₁₉NO₃; MW 261.32 g/mol) that incorporates a sterically hindered pivaloyl (2,2-dimethylpropanoyl) group linked via an ethylenediamine-like bridge to a geminal bis(furan-2-yl) motif [1]. Its structural architecture—specifically the dual furan heterocycle arrangement combined with the bulky tert-butyl amide terminus—places it within a distinct subclass of furan-containing pivalamides that has been associated with the modulation of undifferentiated cell proliferation and monocytic differentiation pathways [2]. The compound is catalogued in PubChem and is primarily sourced from specialty chemical suppliers for preclinical research applications.

Why Generic Substitution Fails for N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide: Structural Determinants of Differentiation-Inducing Activity Preclude Simple Analog Interchange


Within the bis(furan-2-yl)ethyl amide chemotype, subtle modifications to the acyl terminus produce functionally divergent biological outcomes. The pivalamide (tert-butylcarbonyl) group of CAS 2309780-10-5 confers a unique combination of steric bulk, metabolic stability, and lipophilicity (cLogP ≈ 3.1) [1] that distinguishes it from close analogs such as the acetamide (CAS 2168333-21-7) and cyclopropanecarboxamide (CAS 2309781-62-0) congeners . Patent-derived biological activity data attribute the ability to arrest undifferentiated cell proliferation and induce monocyte-lineage differentiation specifically to compounds bearing this pivalamide motif with the bis(furan-2-yl)ethyl substitution pattern [2]. Replacing the pivaloyl group with a less hindered or more polar acyl moiety is therefore not a functionally neutral substitution, as the steric and electronic properties of the tert-butyl amide directly influence target engagement and downstream differentiation signaling.

Quantitative Differentiation Evidence for N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide: Comparator-Based Procurement Data Guide


Lipophilicity (LogP) Comparison: Pivalamide vs. Acetamide and Cyclopropanecarboxamide Analogs

The target compound's computed LogP (cLogP ≈ 3.1) is substantially higher than that of the acetamide analog N-[2,2-bis(furan-2-yl)ethyl]acetamide (CAS 2168333-21-7; cLogP estimated at 0.8–1.2 for the furan-acetamide scaffold) and moderately higher than the cyclopropanecarboxamide analog (CAS 2309781-62-0; cLogP estimated at 2.0–2.4) [1]. This 1.9–2.3 log unit increase relative to the acetamide congener translates to an approximately 80–200-fold higher theoretical partition coefficient, directly impacting passive membrane permeability and intracellular target access [2]. The pivalamide group thus provides a quantifiable lipophilicity advantage for cell-based differentiation assays requiring cytoplasmic or nuclear target engagement.

Lipophilicity Drug-likeness Permeability

Steric Bulk Differentiation: Pivalamide tert-Butyl Group vs. Acetamide Methyl and Cyclopropanecarboxamide Ring

The pivalamide (2,2-dimethylpropanamide) group of the target compound introduces exceptional steric hindrance around the amide carbonyl, with three methyl groups creating a quaternary α-carbon (Taft steric parameter Es ≈ −1.54 for tert-butyl vs. 0.00 for methyl in the acetamide analog) [1]. This steric shielding reduces the hydrolytic susceptibility of the amide bond to non-specific esterases and amidases by an estimated 10- to 100-fold compared to the unhindered acetamide congener, as established in systematic studies of pivalamide-containing compounds [2]. The cyclopropanecarboxamide analog (CAS 2309781-62-0) offers intermediate steric protection (Es ≈ −0.06 for cyclopropyl), but lacks the full quaternary substitution that maximizes metabolic stability [1].

Steric hindrance Metabolic stability Amide hydrolysis

Differentiation-Inducing Activity: Bis-Furan Pivalamide vs. Mono-Furan and Thiophene-Analog Baselines

Patent-derived biological annotation attributes to N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide a pronounced capacity to arrest proliferation of undifferentiated cells while inducing their differentiation toward the monocyte lineage, activities that support applications in oncology and dermatological indications such as psoriasis [1]. Critically, the bis(furan-2-yl) substitution pattern appears essential for this activity: the mono-furan analog N-[2-(furan-2-yl)ethyl]-2,2-dimethylpropanamide and the mixed furan-thiophene analog N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide (CAS 2097923-44-7) have not been annotated with equivalent differentiation-inducing properties in the same patent corpus, suggesting that the geminal bis-furan arrangement uniquely enables the requisite target interactions . Quantitative potency data (EC₅₀/IC₅₀ values) for the target compound in specific differentiation assays are not publicly available at this time.

Cell differentiation Monocyte Anti-proliferative

Molecular Recognition: Hydrogen Bond Acceptor Capacity of Bis-Furan vs. Mono-Furan and Phenyl Analogs

The bis(furan-2-yl) motif of the target compound provides four hydrogen bond acceptor sites (two furan oxygen atoms plus the amide carbonyl and the amide NH), yielding a computed topological polar surface area (TPSA) of approximately 51–55 Ų [1]. In contrast, a hypothetical mono-furan analog would present only three H-bond acceptors with a TPSA of ~38–42 Ų, while a diphenyl analog would lack heteroatom H-bond acceptors on the aromatic rings entirely. The dual furan oxygens are expected to engage in bifurcated or cooperative hydrogen bonding with target protein residues, a feature that cannot be replicated by phenyl or thiophene replacements [2]. The precise spatial orientation of the two furan rings—constrained by the geminal substitution at the ethyl bridge—creates a geometrically defined H-bond acceptor pharmacophore that is absent in mono-substituted or conformationally flexible analogs.

Hydrogen bonding Target engagement Pi-stacking

Recommended Research Application Scenarios for N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide (CAS 2309780-10-5)


Induction of Monocytic Differentiation in Undifferentiated Leukemia or Progenitor Cell Models

The compound's patent-annotated activity in arresting undifferentiated cell proliferation and promoting monocyte-lineage differentiation [1] positions it as a tool compound for ex vivo differentiation protocols in acute myeloid leukemia (AML) cell lines or hematopoietic progenitor cell systems. Its superior lipophilicity (cLogP ≈ 3.1) and metabolic stability conferred by the pivalamide group support sustained exposure in 48–96 hour differentiation assays, where the less lipophilic acetamide analog would be expected to show reduced intracellular accumulation.

Structure-Activity Relationship (SAR) Studies Centered on the Bis-Furan Pharmacophore

As the only geminal bis(furan-2-yl)ethyl pivalamide congener with documented differentiation-inducing biological annotation [1], CAS 2309780-10-5 serves as the reference standard for SAR campaigns exploring the role of furan multiplicity, acyl group steric bulk, and heterocycle type (furan vs. thiophene vs. phenyl) in modulating differentiation pathways. Its well-defined physicochemical profile (MW 261.32; cLogP 3.1; 4 H-bond acceptors) provides a reproducible baseline for comparative analog profiling.

Investigational Use in Psoriasis and Hyperproliferative Skin Disease Models

Patent annotations specifically reference the compound's utility in treating skin diseases such as psoriasis, where modulation of keratinocyte hyperproliferation and differentiation is therapeutically relevant [1]. For procurement supporting dermatological research, the pivalamide bis-furan scaffold is prioritized over the cyclopropanecarboxamide analog (CAS 2309781-62-0), which lacks the specific differentiation annotation and possesses lower lipophilicity (ΔcLogP ≈ −0.7 to −1.1), potentially limiting dermal penetration.

Cancer Research Tool Compound for p53-Independent Differentiation Therapy Approaches

The compound's differentiation-inducing mechanism, which operates independently of genotoxic stress pathways, makes it a candidate probe for p53-mutant or p53-null cancer models where conventional differentiation agents show reduced efficacy [1]. The pivalamide group's resistance to amidase hydrolysis supports its use in long-term colony-forming assays, where the metabolically labile acetamide analog would be expected to degrade significantly over the assay duration [2].

Quote Request

Request a Quote for N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.